N'-Hydroxy-6-methoxypyridazine-3-carboximidamide
CAS No.:
Cat. No.: VC17821815
Molecular Formula: C6H8N4O2
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N4O2 |
|---|---|
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | N'-hydroxy-6-methoxypyridazine-3-carboximidamide |
| Standard InChI | InChI=1S/C6H8N4O2/c1-12-5-3-2-4(8-9-5)6(7)10-11/h2-3,11H,1H3,(H2,7,10) |
| Standard InChI Key | FAGICXQOTKQBNK-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=NN=C(C=C1)/C(=N/O)/N |
| Canonical SMILES | COC1=NN=C(C=C1)C(=NO)N |
Introduction
N'-Hydroxy-6-methoxypyridazine-3-carboximidamide is a heterocyclic organic compound featuring a pyridazine ring substituted with hydroxyl and methoxy groups, as well as a carboximidamide functional group. Its molecular formula is , and its molecular weight is approximately 168.16 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly in drug discovery and development, due to its unique structural and chemical properties .
Structural Features
The compound's structure includes:
-
A pyridazine ring (a six-membered aromatic ring containing two nitrogen atoms).
-
A hydroxyl group (-OH) attached to the carboximidamide moiety, enhancing its reactivity.
-
A methoxy group (-OCH) at the sixth position, which improves solubility and influences electronic properties.
The structural versatility of N'-Hydroxy-6-methoxypyridazine-3-carboximidamide makes it an attractive candidate for various chemical reactions and biological studies.
Synthesis
The synthesis of N'-Hydroxy-6-methoxypyridazine-3-carboximidamide typically involves:
-
Starting with 6-methoxypyridazine-3-carboxylic acid as the core precursor.
-
Reacting the precursor with hydroxylamine under dehydrating conditions to introduce the hydroxyl group at the carboximidamide site.
-
Employing reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction during intermediate steps.
This multi-step process highlights the need for precise reaction control to ensure high yield and purity.
Biological Activity
N'-Hydroxy-6-methoxypyridazine-3-carboximidamide exhibits significant biological activity, attributed to its ability to interact with biological targets such as enzymes or receptors. Similar compounds have demonstrated:
-
Antimicrobial activity.
-
Potential anticancer properties through enzyme inhibition or DNA interaction.
-
Metal ion complexation, influencing enzymatic pathways.
These activities suggest that the compound could serve as a lead molecule for therapeutic applications.
Potential Applications
The compound's applications span multiple fields:
-
Medicinal Chemistry: As a scaffold for designing drugs targeting infections or cancer.
-
Organic Synthesis: A building block for synthesizing more complex heterocyclic compounds.
-
Biochemical Research: Studying interactions with divalent metal ions like zinc and copper, which are crucial in enzymatic processes .
Comparative Analysis with Related Compounds
A comparison of N'-Hydroxy-6-methoxypyridazine-3-carboximidamide with structurally similar compounds highlights its uniqueness:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N'-Hydroxy-N-methylacetamide | Acetamide derivative | Known for synthetic organic chemistry roles |
| N-Hydroxy-5-(trifluoromethyl)nicotinimidamide | Nicotine derivative with trifluoromethyl | Potential neuroprotective effects |
| N-Hydroxy-2-methoxynicotinimidamide | Methoxy-substituted nicotine-like structure | Displays diverse biological activities |
This table underscores the importance of structural modifications in influencing biological activity and pharmacological potential.
Safety Considerations
While promising, N'-Hydroxy-6-methoxypyridazine-3-carboximidamide requires careful handling due to potential toxicity. Safety data sheets recommend avoiding direct contact and inhalation during laboratory handling.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume